molecular formula C20H20N2O4S B2745635 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 784174-16-9

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2745635
CAS RN: 784174-16-9
M. Wt: 384.45
InChI Key: CVEHJXWWBLQMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DMAT is a thiazole-based compound that has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activity : Compounds similar to N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their potential antitumor activities. A study found that certain derivatives exhibited considerable anticancer activity against various cancer cell lines, highlighting the potential for these compounds in cancer therapy L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015.

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives have been synthesized from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest the utility of these compounds in the development of new therapeutic agents for inflammation and pain A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020.

  • Antioxidant and Anti-inflammatory Properties : A series of novel derivatives has shown promising antioxidant and anti-inflammatory activities, indicating their potential as therapeutic agents for conditions involving oxidative stress and inflammation Satish Koppireddi et al., 2013.

Synthesis and Characterization

  • Optoelectronic Properties : The synthesis of thiazole-based polythiophenes, which include similar molecular structures, reveals insights into their optoelectronic properties. This research contributes to the development of materials for electronic and photonic applications P. Camurlu & N. Guven, 2015.

  • Antiviral and Anticancer Activities : The synthesis of 2-pyrazoline-substituted 4-thiazolidinones, related to the chemical structure , has demonstrated selective inhibition of leukemia cell lines and high activity against specific virus strains. These results underscore the potential of such compounds in antiviral and anticancer drug development D. Havrylyuk et al., 2013.

Future Directions

The future directions for research on “N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-11-15(25-2)8-9-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHJXWWBLQMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.